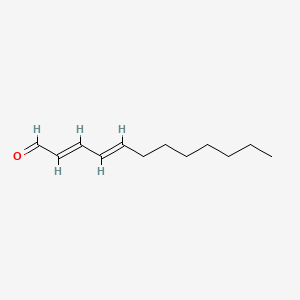
Direct Orange 46
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Direct Orange 46 is a synthetic azo dye widely used in the textile industry for dyeing cellulosic fibers such as cotton and viscose. It is known for its bright orange color and good dyeing properties, making it a popular choice for various applications. The compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) in their molecular structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Direct Orange 46 is typically synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of an aromatic amine, such as 4-aminoazobenzene-4-sulfonic acid, in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with a coupling component, such as 4,4’-dinitrostilbene-2,2’-disulfonic acid, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of Direct Orange 46 involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed to remove impurities, and dried to obtain the dye in powder form.
Análisis De Reacciones Químicas
Types of Reactions
Direct Orange 46 undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: The azo groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: Oxidation of Direct Orange 46 can lead to the formation of sulfonic acids and other oxidized derivatives.
Reduction: Reduction typically results in the formation of aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a range of substituted azo dyes.
Aplicaciones Científicas De Investigación
Direct Orange 46 has several scientific research applications, including:
Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in wastewater treatment studies to evaluate dye removal techniques.
Mecanismo De Acción
The mechanism of action of Direct Orange 46 involves its interaction with the substrate it is dyeing. The dye molecules form hydrogen bonds and van der Waals interactions with the fibers, allowing the dye to adhere to the material. In biological applications, the dye can interact with cellular components, allowing for visualization under a microscope.
Comparación Con Compuestos Similares
Similar Compounds
- Direct Orange 26
- Direct Orange 34
- Direct Orange 39
Comparison
Direct Orange 46 is unique due to its specific molecular structure, which provides distinct dyeing properties and colorfastness. Compared to similar compounds, Direct Orange 46 offers a brighter orange hue and better stability under various dyeing conditions. Its chemical structure also allows for easier modification, making it a versatile dye for different applications.
Propiedades
Número CAS |
12222-37-6 |
|---|---|
Fórmula molecular |
C2H8Cl2N4S2Zn |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



